3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[310]hexane is a complex organic compound characterized by a bicyclic structure that includes a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds via an open chain transition state facilitated by intermolecular bromine-lithium coordination (SN2 process) . The reaction conditions often include the use of lithium hydroxide (LiOH) as a base, which significantly enhances the yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with electrophiles to form corresponding pyrrolidines and piperidines.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of nitrogen and aromatic rings suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions:
Major Products:
Pyrrolidines and Piperidines: Formed through substitution reactions with electrophiles.
Scientific Research Applications
3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology and Medicine:
Industry: May be used in the synthesis of bioactive compounds and materials with specific properties.
Mechanism of Action
The mechanism of action for 3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure can participate in coordination with metal ions or other electrophilic species, facilitating various chemical transformations . The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Azabicyclo[3.1.0]hexane: Shares a similar bicyclic structure but lacks the benzyl and pyridinyl substituents.
Bicyclo[2.1.1]hexane: Another bicyclic compound with different ring sizes and substitution patterns.
Uniqueness: 3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-benzyl-1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-2-5-14(6-3-1)11-19-12-16-9-17(16,13-19)15-7-4-8-18-10-15/h1-8,10,16H,9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPPPPSXGDARMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580322 |
Source
|
Record name | 3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919106-11-9 |
Source
|
Record name | 3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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